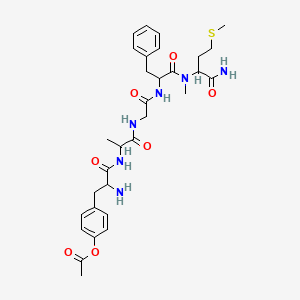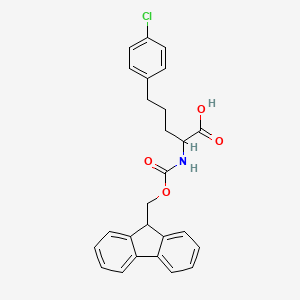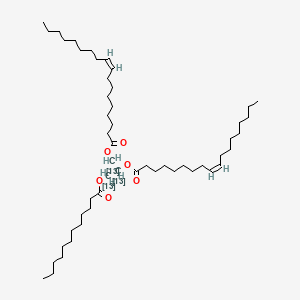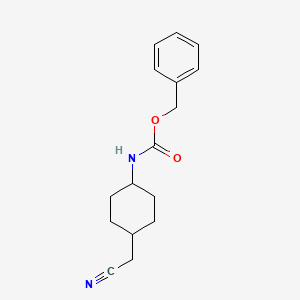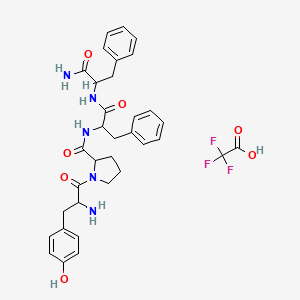
H-DL-Tyr-DL-Pro-DL-Phe-DL-Phe-NH2.TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-DL-Tyr-DL-Pro-DL-Phe-DL-Phe-NH2.TFA est un composé peptidique synthétique. Les peptides sont de courtes chaînes d'acides aminés liés par des liaisons peptidiques. Ce composé particulier est constitué d'une séquence d'acides aminés : tyrosine (Tyr), proline (Pro) et phénylalanine (Phe), avec un sel d'acide trifluoroacétique (TFA).
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de H-DL-Tyr-DL-Pro-DL-Phe-DL-Phe-NH2.TFA implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :
Chargement de la résine : Le premier acide aminé (tyrosine) est fixé à la résine.
Déprotection : Le groupe protecteur de l'acide aminé est retiré pour permettre l'ajout du prochain acide aminé.
Couplage : Le prochain acide aminé (proline) est activé et couplé à la chaîne peptidique croissante.
Répétition : Les étapes 2 et 3 sont répétées pour les acides aminés restants (phénylalanine).
Clivage : Le peptide complet est clivé de la résine et purifié.
Méthodes de production industrielle
Dans un contexte industriel, la production de this compound peut être mise à l'échelle à l'aide de synthétiseurs peptidiques automatisés. Ces machines automatisent le processus SPPS, permettant la synthèse efficace et reproductible de grandes quantités de peptide.
Analyse Des Réactions Chimiques
Types de réactions
H-DL-Tyr-DL-Pro-DL-Phe-DL-Phe-NH2.TFA peut subir diverses réactions chimiques, notamment :
Oxydation : Le résidu tyrosine peut être oxydé pour former de la dityrosine.
Réduction : Les liaisons peptidiques peuvent être réduites dans des conditions spécifiques.
Substitution : Les résidus d'acides aminés peuvent être substitués par d'autres acides aminés pour créer des analogues du peptide.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.
Réduction : Borohydrure de sodium ou autres agents réducteurs.
Substitution : Dérivés d'acides aminés et réactifs de couplage comme HBTU ou DIC.
Principaux produits formés
Oxydation : Peptides contenant de la dityrosine.
Réduction : Peptides réduits avec des liaisons peptidiques modifiées.
Substitution : Analogues de peptides avec des séquences d'acides aminés différentes.
Applications de recherche scientifique
This compound a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions des peptides.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les protéines.
Médecine : Exploré pour ses applications thérapeutiques potentielles, notamment en tant que candidat-médicament.
Industrie : Utilisé dans le développement de matériaux et de produits à base de peptides.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques, telles que des récepteurs ou des enzymes. Le peptide peut se lier à ces cibles, modulant leur activité et déclenchant des voies de signalisation en aval. Le mécanisme exact dépend du contexte biologique spécifique et de la cible impliquée.
Applications De Recherche Scientifique
H-DL-Tyr-DL-Pro-DL-Phe-DL-Phe-NH2.TFA has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activity and interactions with proteins.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate.
Industry: Utilized in the development of peptide-based materials and products.
Mécanisme D'action
The mechanism of action of H-DL-Tyr-DL-Pro-DL-Phe-DL-Phe-NH2.TFA involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the target involved.
Comparaison Avec Des Composés Similaires
Composés similaires
Dermorphine : Un heptapeptide ayant une structure similaire, connu pour son activité opioïde puissante.
Dermenkephaline : Un autre peptide avec une séquence similaire, agissant comme un agoniste du récepteur opioïde delta.
Unicité
H-DL-Tyr-DL-Pro-DL-Phe-DL-Phe-NH2.TFA est unique en raison de sa séquence d'acides aminés spécifique et de la présence des deux formes D- et L- des acides aminés. Cette configuration peut entraîner des activités biologiques et des interactions distinctes par rapport à d'autres peptides.
Propriétés
Formule moléculaire |
C34H38F3N5O7 |
|---|---|
Poids moléculaire |
685.7 g/mol |
Nom IUPAC |
1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H37N5O5.C2HF3O2/c33-25(18-23-13-15-24(38)16-14-23)32(42)37-17-7-12-28(37)31(41)36-27(20-22-10-5-2-6-11-22)30(40)35-26(29(34)39)19-21-8-3-1-4-9-21;3-2(4,5)1(6)7/h1-6,8-11,13-16,25-28,38H,7,12,17-20,33H2,(H2,34,39)(H,35,40)(H,36,41);(H,6,7) |
Clé InChI |
ONJAQAAWBPIPNC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



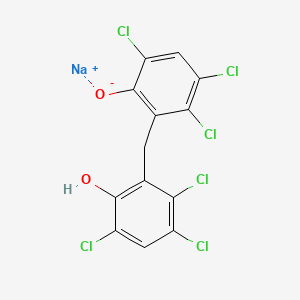
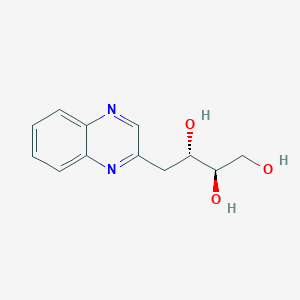
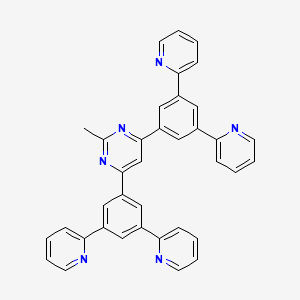
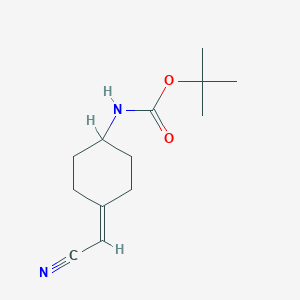
![N-[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B12300622.png)
![N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride](/img/structure/B12300627.png)
![4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)benzoic acid](/img/structure/B12300635.png)
![2-[[2-[Hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methyl]-6-(trifluoromethyl)phenol](/img/structure/B12300640.png)
![bis(2,2'-bipyridine-kappaN1,kappaN1')[[2,2'-bipyridine]-5,5'-dicarboxylato(2-)-kappaN1,kappaN1']-, dihydrochloride](/img/structure/B12300644.png)
